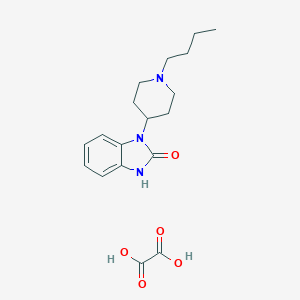
NS 521 oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS 521 oxalate is a novel, potent, and selective inhibitor of the protein tyrosine phosphatase SHP2. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
NS 521 oxalate inhibits the activity of SHP2 by binding to the catalytic domain of the protein. This binding prevents the dephosphorylation of proteins involved in cancer cell growth and survival, leading to inhibition of cancer cell growth and promotion of cancer cell death.
Effets Biochimiques Et Physiologiques
NS 521 oxalate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, NS 521 oxalate has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
NS 521 oxalate has several advantages for lab experiments. It is a potent and selective inhibitor of SHP2, making it a valuable tool for studying the role of SHP2 in cancer. However, NS 521 oxalate has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. In addition, NS 521 oxalate is expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on NS 521 oxalate. One area of research is the development of more potent and selective SHP2 inhibitors. Another area of research is the investigation of the potential therapeutic applications of NS 521 oxalate in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research on the long-term effects and potential toxicity of NS 521 oxalate is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
NS 521 oxalate can be synthesized through a multi-step process. The first step involves the synthesis of the key intermediate compound, 2-methyl-5-nitrobenzoic acid. This is followed by the synthesis of the key intermediate compound, 4-(2,5-difluorophenyl)-2-methylthiazole-5-carboxylic acid. The final step involves the coupling of the two intermediates to form NS 521 oxalate.
Applications De Recherche Scientifique
NS 521 oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that NS 521 oxalate inhibits the activity of SHP2, a protein tyrosine phosphatase that is overexpressed in many types of cancer. Inhibition of SHP2 activity has been shown to inhibit cancer cell growth and promote cancer cell death.
Propriétés
Numéro CAS |
198969-52-7 |
|---|---|
Nom du produit |
NS 521 oxalate |
Formule moléculaire |
C18H25N3O5 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |
Clé InChI |
GMDFJIJNFIKGNV-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Synonymes |
1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



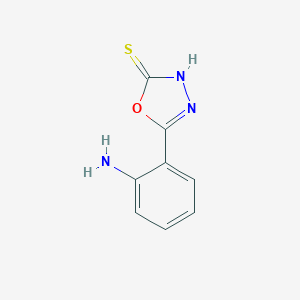
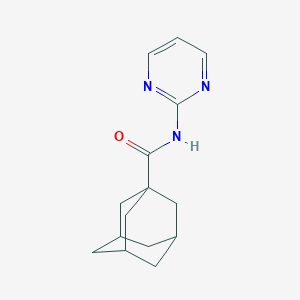
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

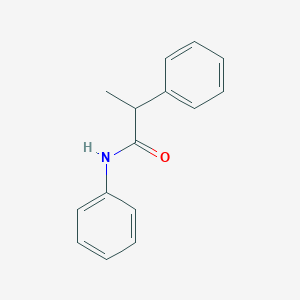
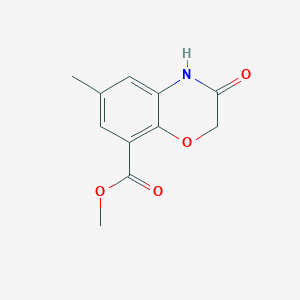
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)
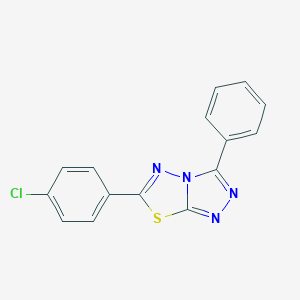
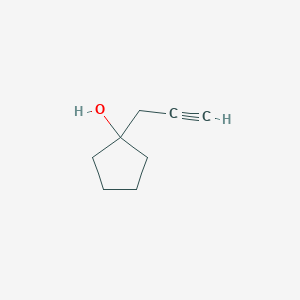
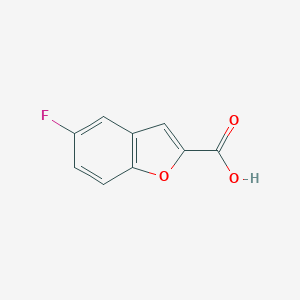
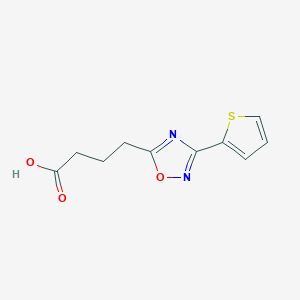
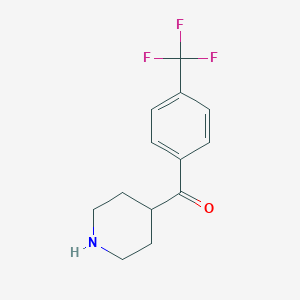
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)